molecular formula C34H46NOPS B6290283 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-44-9

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290283
CAS No.: 2565792-44-9
M. Wt: 547.8 g/mol
InChI Key: LSXYDTHXHIQYJE-MLZZNZMKSA-N
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Description

Chemical Structure: The compound features a chiral sulfinamide core (N,2-dimethyl-2-propanesulfinamide) linked to a naphthalenylmethyl group and a dicyclohexylphosphino-substituted phenyl ring. The stereochemistry is defined by the (S,R) configuration at the sulfur and phosphorus centers, respectively.

Applications: This compound is primarily used as a chiral ligand or catalyst in asymmetric synthesis due to its ability to induce enantioselectivity in reactions such as hydrogenation or cross-coupling . historically offered specialized intermediates for catalytic applications .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3/t33-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXYDTHXHIQYJE-MLZZNZMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps. One common method includes the reaction of a naphthalenylmethyl halide with a dicyclohexylphosphine derivative, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide moiety can be reduced to form amines.

    Substitution: The naphthalenylmethyl group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs by enabling the synthesis of chiral intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal catalysts. The phosphine group coordinates with the metal center, while the sulfinamide moiety provides additional steric and electronic effects. This dual interaction enhances the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

Phosphino Group Substituents: Dicyclohexyl vs. diphenyl.

Naphthalene Substitution : 1-Naphthalenyl vs. 2-naphthalenyl.

Chiral Auxiliary Groups : Sulfinamide vs. acetamide.

Table 1: Structural and Functional Comparison
Compound Name / CAS No. Phosphino Group Naphthalene Position Chiral Auxiliary Key Properties/Applications
Target Compound (2241598-33-2) Dicyclohexyl 2-Naphthalenyl Sulfinamide High steric bulk; asymmetric catalysis
Diphenylphosphino Analog Diphenyl 2-Naphthalenyl Sulfinamide Reduced steric hindrance; lower enantioselectivity
1-Naphthalenylmethyl Variant Dicyclohexyl 1-Naphthalenyl Sulfinamide Altered π-π interactions; potential solubility differences
Acetamide Derivatives (e.g., compounds) Varies N/A Acetamide Biological activity (e.g., antimicrobial, enzyme inhibition)

Steric and Electronic Effects

  • Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexyl group introduces greater steric bulk, enhancing enantioselectivity in catalytic reactions by restricting substrate access to the metal center . Diphenylphosphino analogs () exhibit reduced steric hindrance, favoring faster reaction kinetics but lower stereochemical control .
  • Naphthalene Position :

    • The 2-naphthalenyl group in the target compound enables stronger π-π stacking with aromatic substrates compared to the 1-naphthalenyl isomer, improving catalytic efficiency in aromatic systems .
  • Sulfinamide vs. Acetamide :

    • Sulfinamides (e.g., target compound) are superior chiral auxiliaries due to their rigid, well-defined stereochemistry, whereas acetamide derivatives () are more flexible and suited for biological targeting .

Biological Activity

The compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide (commonly referred to as a chiral phosphine ligand) is notable for its applications in enantioselective synthesis. This article delves into its biological activity, including its mechanisms, efficacy, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C33H44NOPS
Molecular Weight 533.8 g/mol
CAS Number 2241598-30-9
Purity ≥ 95%

Structural Characteristics

The compound features a chiral sulfinamide structure that contributes to its unique reactivity in various chemical reactions. It acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and yield in asymmetric synthesis.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in catalysis, which can influence the stereochemical outcome of reactions involving biological substrates. Its ability to form stable complexes with transition metals allows it to facilitate a variety of transformations.

Enantioselective Synthesis

In studies, this compound has shown high enantioselectivity in the synthesis of various biologically relevant molecules. For instance, it has been utilized in the synthesis of chiral amines and alcohols, which are crucial intermediates in pharmaceutical development.

Case Study: Synthesis of Chiral Amines

A recent study demonstrated that using this compound as a ligand resulted in over 90% enantiomeric excess in the production of chiral amines from prochiral substrates. The reaction conditions were optimized to ensure maximum yield and selectivity.

Antimicrobial Activity

While primarily recognized for its catalytic properties, preliminary research indicates potential antimicrobial activity. In vitro studies have suggested that derivatives of this sulfinamide may inhibit the growth of certain bacterial strains, although further investigation is needed to elucidate the exact mechanisms and efficacy.

Comparative Analysis of Ligands

To better understand the effectiveness of this compound, it is useful to compare it with other common ligands used in asymmetric synthesis.

LigandEnantioselectivity (%)Yield (%)Application
This compound>90>95Synthesis of chiral amines
(R)-BINAP8590Catalysis in various reactions
(S)-Ph-BPE8085Asymmetric hydrogenation

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